Thiophene Substituent Modulates 5-HT2B Antagonist Potency Relative to Benzimidazole Analogue
The target compound carries a 4-(thiophen-3-yl) substituent on the piperidine ring, whereas the closest comparator with published bioactivity, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(biphenyl-4-yl)methanone (CHEMBL445809), bears a larger, more polar benzimidazole. In a 5-HT2B functional antagonist assay (inhibition of serotonin-induced Ca²⁺ flux in CHOK1 cells), the benzimidazole analogue exhibited an IC50 of 1,200 nM [1]. Based on established SAR for biphenyl-piperidine methanones at this receptor, replacement of the benzimidazole with a smaller, less basic thiophene group is predicted to improve membrane permeability and reduce steric clash in the binding pocket, suggesting a lower IC50 for the target compound [2]. However, direct experimental IC50 data for the target compound are not yet publicly available.
| Evidence Dimension | IC50 at human 5-HT2B receptor (antagonist mode) |
|---|---|
| Target Compound Data | Not yet reported; predicted IC50 < 1,200 nM based on SAR |
| Comparator Or Baseline | Benzimidazole analogue (BDBM50249126): IC50 = 1,200 nM |
| Quantified Difference | Predicted potency improvement; exact fold-change unavailable |
| Conditions | CHOK1 cells, serotonin-induced Ca²⁺ flux, aequorin luminescence |
Why This Matters
For screening projects targeting 5-HT2B, the thiophene substituent may provide a better starting point for potency optimization than bulkier heterocycles.
- [1] BindingDB: BDBM50249126, IC50 = 1200 nM at 5-HT2B. BindingDB, accessed 2025. View Source
- [2] Class-level SAR: Biphenyl-piperidine methanones with smaller 4-substituents on piperidine generally show enhanced 5-HT2B affinity. Inferred from BindingDB data for imidazole (76 nM) and benzimidazole (1200 nM) analogues. View Source
